REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][NH2:5])[CH3:3].[OH-].[Na+].[OH:8][C:9]1[CH2:14][CH:13]([C:15]2[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[CH2:12][C:11](=[O:24])[C:10]=1[C:25](=O)[CH2:26][CH3:27]>C(O)C>[CH2:2]([O:4][N:5]=[C:25]([C:10]1[C:9](=[O:8])[CH2:14][CH:13]([C:15]2[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[CH2:12][C:11]=1[OH:24])[CH2:26][CH3:27])[CH3:3] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)ON
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(CC(C1)C1=C(C=C(C=C1C)C)C)=O)C(CC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for a period of 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue was treated with dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with dilute aqueous hydrochloric acid and twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)ON=C(CC)C=1C(CC(CC1O)C1=C(C=C(C=C1C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH2:2]([O:4][NH2:5])[CH3:3].[OH-].[Na+].[OH:8][C:9]1[CH2:14][CH:13]([C:15]2[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[CH2:12][C:11](=[O:24])[C:10]=1[C:25](=O)[CH2:26][CH3:27]>C(O)C>[CH2:2]([O:4][N:5]=[C:25]([C:10]1[C:9](=[O:8])[CH2:14][CH:13]([C:15]2[C:20]([CH3:21])=[CH:19][C:18]([CH3:22])=[CH:17][C:16]=2[CH3:23])[CH2:12][C:11]=1[OH:24])[CH2:26][CH3:27])[CH3:3] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0.45 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)ON
|
Name
|
|
Quantity
|
18.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
3-hydroxy-5-mesityl-2-propionylcyclohex-2-en-1-one
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C(CC(C1)C1=C(C=C(C=C1C)C)C)=O)C(CC)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for a period of 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the ethanol was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
|
ADDITION
|
Details
|
The residue was treated with dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase was washed twice with dilute aqueous hydrochloric acid and twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)ON=C(CC)C=1C(CC(CC1O)C1=C(C=C(C=C1C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.25 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 90.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |